

(R)-1,3-Dimethylpiperazine hydrochloride

chemical formula

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Compound of Interest

Compound Name: *1,3-Dimethylpiperazine
dihydrochloride*

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An In-Depth Technical Guide to (R)-1,3-Dimethylpiperazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility and its utility as a versatile linker, make it a cornerstone of modern drug design.[2] This guide focuses on a specific, high-value derivative: (R)-1,3-Dimethylpiperazine and its hydrochloride salt.

As a chiral building block, (R)-1,3-Dimethylpiperazine offers a strategic advantage in the development of enantiomerically pure pharmaceuticals. The introduction of stereospecificity is a critical step in drug optimization, often leading to enhanced potency, improved selectivity, and a reduction in off-target side effects.[3] The addition of the 3-methyl group, in the (R)-configuration, provides a valuable steric and conformational constraint that medicinal chemists can exploit to fine-tune interactions with biological targets, particularly in fields like kinase inhibition and central nervous system (CNS) therapeutics.[1][3]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the molecular profile, synthesis, analytical characterization, and strategic applications of (R)-1,3-Dimethylpiperazine

hydrochloride, grounding technical protocols in established scientific principles to empower its effective use in the laboratory.

Molecular and Physicochemical Profile

A precise understanding of the chemical identity and properties of (R)-1,3-Dimethylpiperazine is fundamental. It is crucial to distinguish between the free base, the monohydrochloride, and the dihydrochloride salt, as their properties and applications can differ. The dihydrochloride form is frequently supplied commercially due to its enhanced stability and solid handling characteristics.[\[3\]](#)[\[4\]](#)

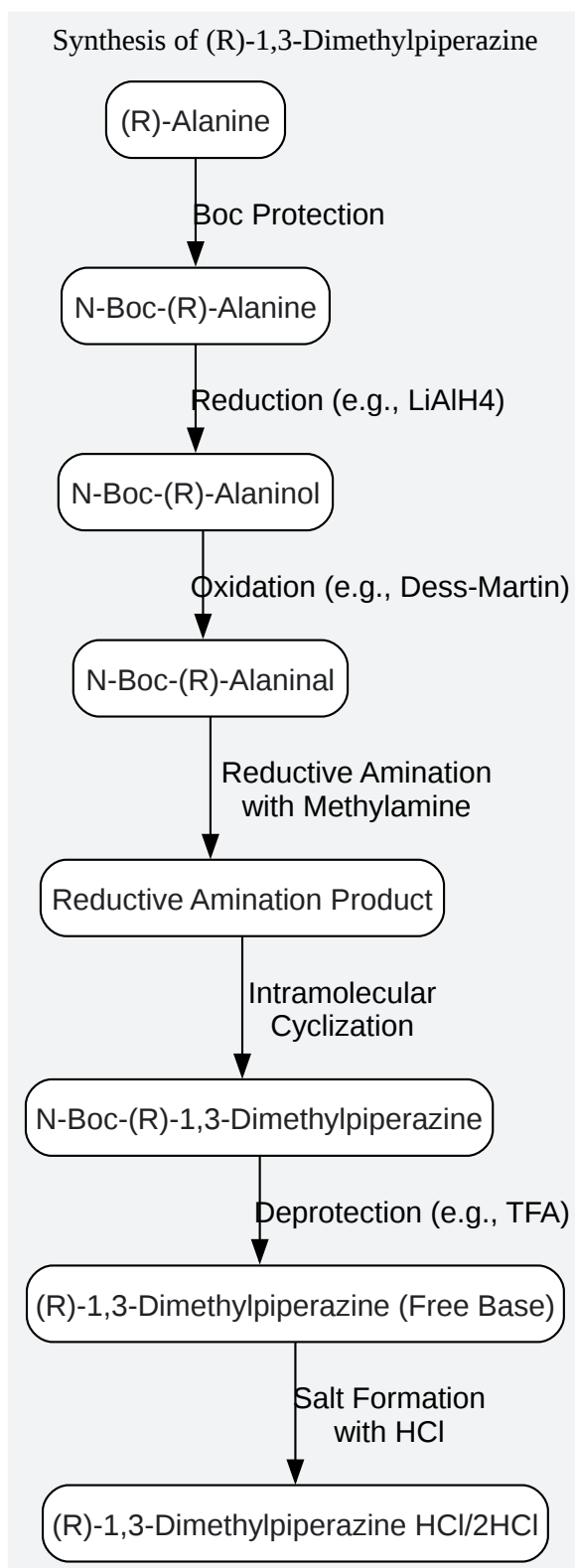
Property	(R)-1,3-Dimethylpiperazine (Free Base)	(R)-1,3-Dimethylpiperazine Hydrochloride	(R)-1,3-Dimethylpiperazine Dihydrochloride
Molecular Formula	C ₆ H ₁₄ N ₂ [5] [6]	C ₆ H ₁₅ ClN ₂ [7] [8]	C ₆ H ₁₆ Cl ₂ N ₂ [3] [4]
Molecular Weight	114.19 g/mol [5] [6]	150.65 g/mol [7] [8]	187.11 g/mol [3] [4]
Appearance	Liquid (Predicted) [9]	Solid	Solid
CAS Number	1152367-80-0 (for S-enantiomer)	Not Available	1152110-26-3 [3] [4]
SMILES	<chem>C[C@H]1CN(C)CCN1</chem> [5]	<chem>C[C@H]1NCCN(C)C1.[H]Cl</chem> [8]	<chem>C[C@@H]1CN(C)CCN1.[H]Cl.[H]Cl</chem> [4]
pKa (Predicted)	9.34 ± 0.40 [9]	Not Available	Not Available
Storage	2-8°C or Room Temperature [9]	Room Temperature, sealed, dry [7]	Room Temperature, sealed, dry [3] [4]

Synthesis and Purification

The synthesis of (R)-1,3-Dimethylpiperazine is a multi-step process that requires careful control of stereochemistry. The following represents a logical and common approach for its preparation and subsequent conversion to the hydrochloride salt.

Conceptual Synthesis Workflow

The synthesis typically begins from a chiral starting material, such as an amino acid, to set the required stereocenter. A common precursor is (R)-alanine. The workflow involves protection, reduction, cyclization, and deprotection steps to construct the piperazine ring with the desired methylation pattern.



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Caption: Conceptual workflow for the synthesis of (R)-1,3-Dimethylpiperazine HCl.

Experimental Protocol: Use in Nucleophilic Aromatic Substitution

This protocol demonstrates the application of (R)-1,3-Dimethylpiperazine as a nucleophile, a common role in drug synthesis. This example is adapted from the synthesis of novel thiadiazines.^[1]^[10]

Objective: To synthesize (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one.

Materials:

- 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 equiv)
- (R)-1,3-dimethylpiperazine (1.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- tert-Butyl methyl ether (t-BuOMe)
- Silica gel for chromatography

Procedure:

- Reaction Setup: To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (0.500 mmol) in anhydrous THF (1 mL) at ambient temperature (~20°C), add (R)-1,3-dimethylpiperazine (0.500 mmol, 57.0 mg) in a single portion.
 - Causality: THF is chosen as an aprotic solvent to facilitate the nucleophilic substitution without interfering with the reactants. The reaction is run at a 1:1 stoichiometry to favor monosubstitution.
- Reaction Monitoring: Protect the reaction vessel with a drying tube (e.g., CaCl₂) and stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) until completion (approx. 24 hours).

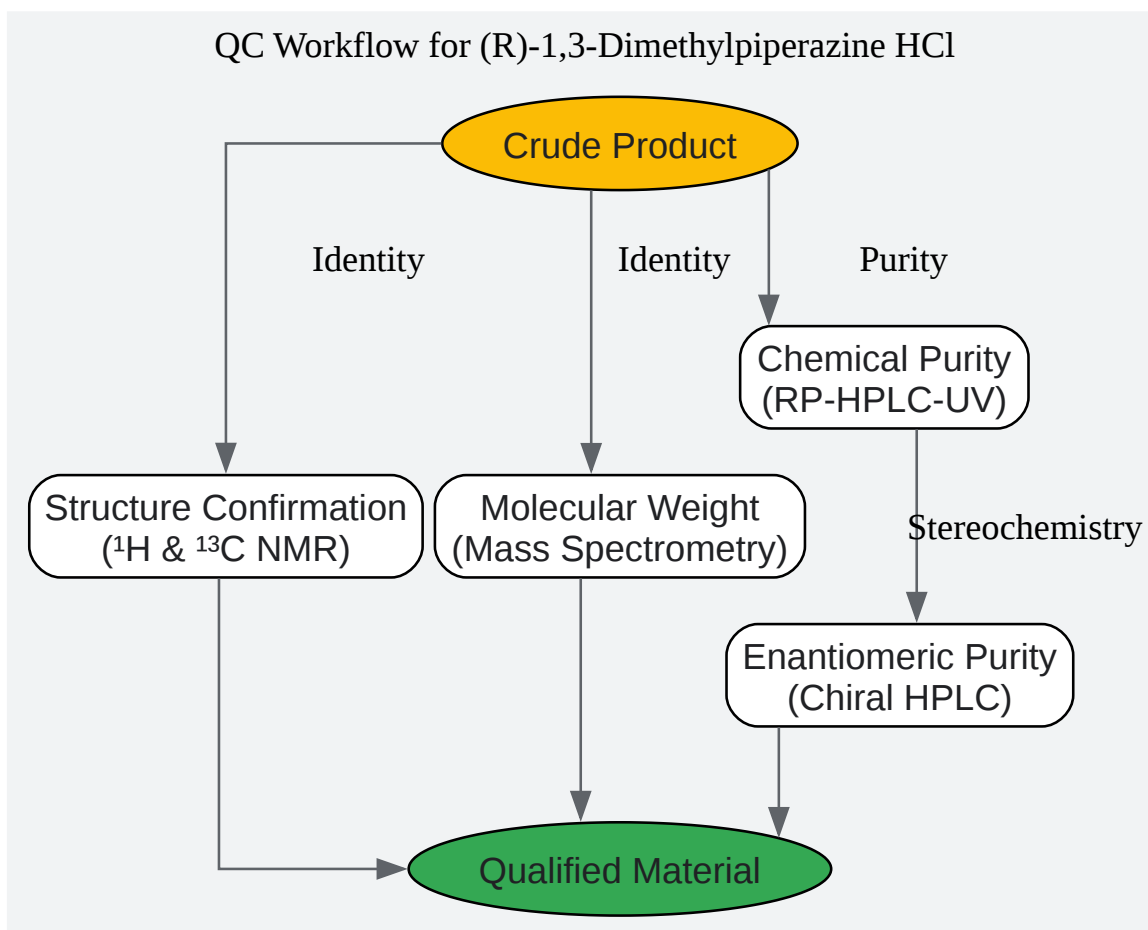
- Trustworthiness: TLC provides a simple and rapid method to validate the reaction's progress, ensuring the starting material is fully consumed before proceeding to workup, which prevents purification complications.
- Workup: Once the reaction is complete, add DCM saturated with ammonia (10 mL). Adsorb the resulting mixture directly onto silica gel by concentrating the solvent in vacuo.
 - Causality: The ammoniacal DCM is used to quench any remaining acidic species and ensure the product is in its free base form for chromatography. Adsorbing the crude material onto silica facilitates efficient loading onto the chromatography column.
- Purification: Purify the product by flash column chromatography using a solvent system of DCM/t-BuOMe (50:50) to yield the title compound.
 - Expertise: The choice of solvent system for chromatography is critical for separating the desired product from unreacted starting material and byproducts. This specific ratio was optimized to provide good resolution.

Analytical Characterization and Quality Control

Rigorous quality control is paramount to ensure the chemical identity, purity, and enantiomeric integrity of (R)-1,3-Dimethylpiperazine hydrochloride for its use in pharmaceutical development.

Analytical Workflow

A comprehensive analytical workflow validates the material's quality at each stage, from synthesis to final product release.



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Caption: Standard analytical workflow for quality control and release.

Protocol: Chemical Purity by HPLC-UV with Derivatization

Since the piperazine core lacks a strong UV chromophore, derivatization is often necessary for sensitive detection at trace levels or for purity analysis by HPLC-UV. This protocol is based on established methods for piperazine analysis.^[11]

Objective: To determine the chemical purity of (R)-1,3-Dimethylpiperazine via HPLC-UV after derivatization with NBD-Cl.

Materials:

- (R)-1,3-Dimethylpiperazine sample
- 4-Chloro-7-nitrobenzofuran (NBD-Cl)
- Sodium borate buffer (pH 9.5)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade with 0.1% Formic Acid (FA)
- C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 μ m)

Procedure:

- Standard/Sample Preparation: Accurately weigh ~10 mg of the (R)-1,3-Dimethylpiperazine sample and dissolve in a 1:1 mixture of ACN/water to make a 1 mg/mL stock solution. Create a working solution by diluting to 0.1 mg/mL.
- Derivatization: To 100 μ L of the working solution, add 200 μ L of sodium borate buffer and 200 μ L of a 1 mg/mL NBD-Cl solution in ACN. Vortex and heat at 60°C for 30 minutes. Cool to room temperature.
 - Self-Validation: The reaction with NBD-Cl forms a stable, UV-active derivative, enabling detection. Running a blank (reagents only) alongside the sample ensures that no interfering peaks arise from the derivatization reagents themselves.
- HPLC Analysis:
 - Mobile Phase A: 0.1% FA in Water
 - Mobile Phase B: 0.1% FA in ACN
 - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 470 nm

- Injection Volume: 10 μ L
- Data Analysis: Integrate the peak area of the derivatized product and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Applications in Drug Development

The unique structural features of (R)-1,3-Dimethylpiperazine make it a highly valuable component in the design of sophisticated therapeutic agents.

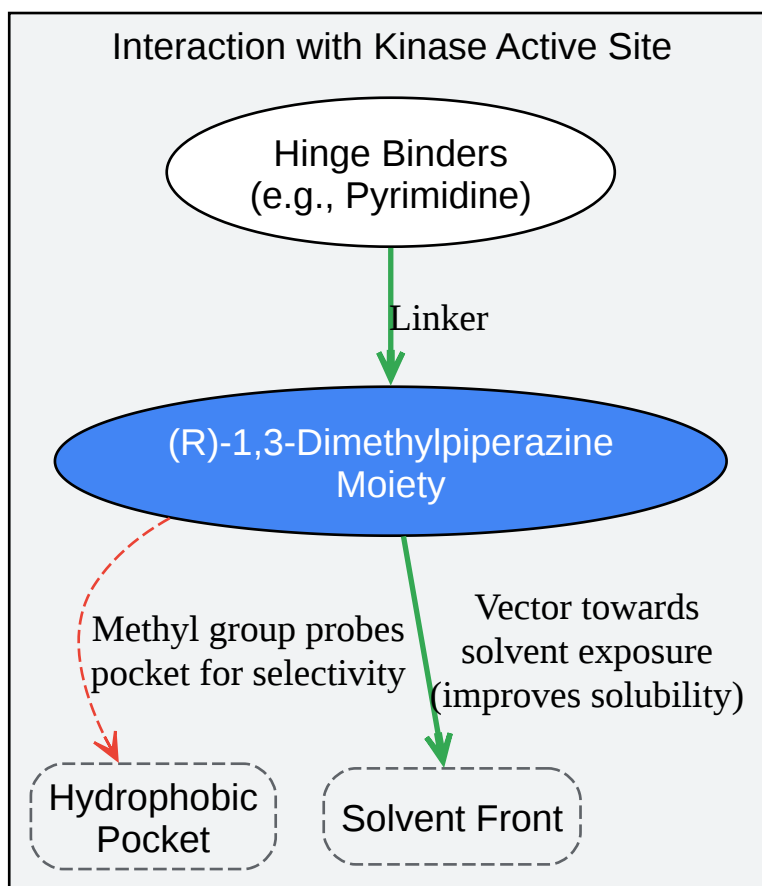
Role as a Chiral Scaffold

The primary application is as a chiral building block for creating enantiopure drugs. This is particularly critical for agents targeting the CNS, where stereochemistry can drastically alter a drug's efficacy and safety profile.^[3] By incorporating the (R)-1,3-dimethylpiperazine moiety, developers can ensure that the final active pharmaceutical ingredient (API) interacts with its target receptor or enzyme in a specific, predetermined orientation.

Kinase Inhibitor Design

In the field of oncology and inflammation, piperazine derivatives are frequently used in the design of kinase inhibitors.^[1] The 3-methyl group on the piperazine ring serves two key functions:

- Steric Probe: The methyl group can be used to probe small hydrophobic pockets within the ATP-binding site of a kinase, potentially increasing binding affinity and selectivity.
- Conformational Restriction: It restricts the rotation of adjacent aromatic systems, locking the molecule into a more favorable binding conformation and reducing the entropic penalty of binding.



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Caption: Role of the (R)-1,3-dimethylpiperazine moiety in kinase inhibition.

Safety and Handling

(S)-1,3-Dimethylpiperazine, the enantiomer, is classified as harmful if swallowed and poses a risk of serious eye damage.[9] It is prudent to handle the (R)-enantiomer and its salts with the same level of caution.

- **Personal Protective Equipment (PPE):** Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.
- **Handling:** Avoid inhalation of dust or contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[9]

- Storage: Store containers tightly sealed in a dry, cool, and well-ventilated place at room temperature.[3][7] In case of accidental contact, rinse the affected area with plenty of water and seek medical advice.

Conclusion

(R)-1,3-Dimethylpiperazine hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined stereochemistry, coupled with the versatile piperazine core, provides medicinal chemists with a reliable building block to construct complex and highly specific therapeutic agents. A thorough understanding of its properties, synthesis, and analytical validation, as detailed in this guide, is essential for leveraging its full potential in the rigorous and demanding environment of pharmaceutical research and development.

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